3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
This compound is a thiophene-based analog . Thiophene-based analogs are a potential class of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular formula of this compound is C20H22N2O4S3 and its molecular weight is 450.59.Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Heterocyclic Compound Synthesis
Thiophene derivatives are pivotal in the synthesis of heterocyclic compounds. For instance, the Gewald reaction facilitates the formation of 2-amino-3-carboxamide derivatives of thiophene, highlighting a method for creating polyfunctionalized molecules under organocatalyzed conditions, which are crucial in drug design and development (Abaee & Cheraghi, 2013). Similarly, the synthesis of thiophenyl pyrazoles and isoxazoles via 1,3-dipolar cycloaddition showcases the versatility of thiophene derivatives in constructing complex molecular architectures with potential biological activities (Sowmya et al., 2018).
Antimicrobial and Anticancer Activities
Thiophene derivatives have demonstrated significant antimicrobial and anticancer activities. The synthesis and biological evaluation of novel cycloalkylthiophene Schiff bases and their metal complexes reveal promising antibacterial and antifungal properties, offering insights into the development of new therapeutic agents (Altundas et al., 2010). Furthermore, compounds like 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene exhibit pronounced anti-proliferative activity with tumor cell selectivity, underscoring the potential of thiophene derivatives in cancer research (Thomas et al., 2017).
Material Science Applications
Substituted thiophenes are also integral in material science, particularly in the development of organic semiconductors, solar cells, and chemical sensors. Their unique electronic properties make them suitable for use in organic field-effect transistors and organic light-emitting diodes, highlighting the compound's relevance beyond biological applications (Nagaraju et al., 2018).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved sources, it’s known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S3/c1-3-26-16-8-6-15(7-9-16)22(2)29(24,25)18-11-14-28-19(18)20(23)21-12-10-17-5-4-13-27-17/h4-9,11,13-14H,3,10,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKOEDRSMKFTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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